Tripotassium phosphate

Description

Properties

IUPAC Name |

tripotassium;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3K.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIHDJKSTIGBAC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K3PO4, K3O4P | |

| Record name | tripotassium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tripotassium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16068-46-5 (Parent) | |

| Record name | Potassium phosphate, tribasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, potassium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014887424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3043994 | |

| Record name | Tripotassium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.266 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals, Colourless or white, odourless hygroscopic crystals or granules. Hydrated forms available include the monohydrate and trihydrate, Deliquescent solid; [Merck Index] Colorless or white odorless, hygroscopic solid; [JECFA] White granules; [Alfa Aesar MSDS] | |

| Record name | Phosphoric acid, potassium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRIPOTASSIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium phosphate, tribasic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9515 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water. Insoluble in ethanol | |

| Record name | TRIPOTASSIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

7778-53-2, 14887-42-4 | |

| Record name | Potassium phosphate, tribasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, potassium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014887424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, potassium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripotassium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripotassium orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PHOSPHATE, TRIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16D59922JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Tripotassium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding of tripotassium phosphate (K₃PO₄), an inorganic salt with significant applications in various scientific and industrial fields. This document delves into the intricacies of its ionic and covalent bonding, details its crystal structure in both anhydrous and hydrated forms, and provides a representative experimental protocol for its structural determination via single-crystal X-ray diffraction.

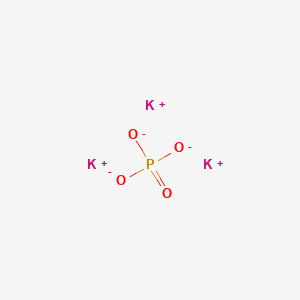

Chemical Structure and Bonding

This compound is an ionic compound composed of three potassium cations (K⁺) and one phosphate anion (PO₄³⁻). The overall bonding framework can be understood by considering two distinct types of chemical bonds: the ionic bonds between the potassium and phosphate ions, and the covalent bonds within the phosphate anion itself.

Ionic Bonding: The primary interaction holding the compound together is the electrostatic attraction between the positively charged potassium ions and the negatively charged phosphate ions. Each potassium atom donates one valence electron to become a stable K⁺ cation. These electrons are accepted by the phosphate group, resulting in a polyatomic anion with a net charge of -3. The strong electrostatic forces between these oppositely charged ions are characteristic of ionic bonding and are responsible for the compound's crystalline nature and high melting point.

Covalent Bonding within the Phosphate Anion: The phosphate anion (PO₄³⁻) consists of a central phosphorus atom covalently bonded to four oxygen atoms. These P-O bonds are highly polar due to the difference in electronegativity between phosphorus and oxygen. The atoms within the phosphate ion share electrons to achieve a stable electron configuration. The geometry of the phosphate anion is tetrahedral, with the phosphorus atom at the center and the four oxygen atoms at the vertices. This tetrahedral arrangement minimizes electron pair repulsion, leading to a stable configuration.[1]

Crystal Structure

This compound can exist in both anhydrous (K₃PO₄) and hydrated forms (K₃PO₄·nH₂O). The arrangement of ions in the solid state is described by its crystal lattice structure.

Anhydrous this compound: The anhydrous form of this compound crystallizes in the orthorhombic crystal system.[2][3] This structure is characterized by three unequal crystallographic axes at right angles to each other. The specific arrangement of the K⁺ and PO₄³⁻ ions within the unit cell is described by the space group Pnma.[2][3]

Hydrated this compound: In the presence of water, this compound can form various hydrates. One well-characterized form is the heptahydrate, K₃PO₄·7H₂O. In this structure, the water molecules are incorporated into the crystal lattice and play a significant role in the overall coordination environment of the ions.

The table below summarizes the key crystallographic and bonding parameters for both anhydrous and a hydrated form of this compound.

| Parameter | Anhydrous K₃PO₄ | This compound Heptahydrate (K₃PO₄·7D₂O) |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pnma | P2₁ |

| Lattice Parameters | a = 11.23772 Åb = 8.10461 Åc = 5.92271 Å | a = 6.885(1) Åb = 19.348(4) Åc = 7.043(1) Åβ = 109.83(3)° |

| P-O Bond Lengths | Not explicitly found in search results. | Mean: 1.546 Å |

| K-O Bond Lengths | Not explicitly found in search results. | Range: 2.6665(9) – 3.0151(9) Å |

Note: Data for the heptahydrate is for the deuterated form (K₃PO₄·7D₂O), which is expected to have very similar structural parameters to the standard hydrate.[4]

Experimental Determination of Crystal Structure

The definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid like this compound is single-crystal X-ray diffraction (XRD) .

Experimental Protocol: Single-Crystal X-ray Diffraction of an Inorganic Salt

The following protocol provides a detailed methodology for the determination of the crystal structure of a simple inorganic salt, such as this compound.

1. Crystal Growth and Selection:

-

Objective: To obtain a high-quality single crystal suitable for diffraction.

-

Procedure:

-

Prepare a saturated solution of the inorganic salt in an appropriate solvent (e.g., water for K₃PO₄).

-

Employ a slow crystallization technique, such as slow evaporation of the solvent, cooling of the saturated solution, or vapor diffusion. The goal is to allow large, well-ordered crystals to form.

-

Carefully select a single crystal under a microscope. The ideal crystal should be transparent, have well-defined faces, and be free of cracks or other defects. The optimal size is typically between 0.1 and 0.3 mm in all dimensions.

-

2. Crystal Mounting:

-

Objective: To mount the selected crystal on a goniometer head for precise orientation in the X-ray beam.

-

Procedure:

-

Attach the crystal to the tip of a thin glass fiber or a cryoloop using a minimal amount of a suitable adhesive or oil.

-

Mount the fiber or loop onto a goniometer head.

-

3. Data Collection:

-

Objective: To measure the intensities and positions of the diffracted X-ray beams.

-

Procedure:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

A monochromatic X-ray beam (e.g., from a copper or molybdenum source) is directed at the crystal.

-

The crystal is rotated through a series of angles, and for each orientation, the diffraction pattern is recorded by a detector (e.g., a CCD or CMOS detector).

-

A complete dataset consists of thousands of reflections, each with a specific intensity and position (defined by the Miller indices h, k, and l).

-

4. Data Processing and Structure Solution:

-

Objective: To convert the raw diffraction data into a three-dimensional model of the electron density and, ultimately, the atomic positions.

-

Procedure:

-

The raw data is processed to correct for experimental factors such as background noise, absorption, and polarization.

-

The unit cell parameters and space group are determined from the geometry of the diffraction pattern.

-

The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

An initial atomic model is built into the electron density map.

-

5. Structure Refinement:

-

Objective: To optimize the atomic model to best fit the experimental data.

-

Procedure:

-

The atomic coordinates, thermal parameters, and other structural parameters are adjusted in a least-squares refinement process to minimize the difference between the observed and calculated structure factors.

-

The quality of the final model is assessed using various crystallographic metrics (e.g., R-factor).

-

Visualizations

Ionic Bonding in the this compound Lattice

The following diagram illustrates the fundamental ionic interactions within a simplified representation of the this compound crystal lattice.

Caption: Simplified 2D representation of ionic bonding in K₃PO₄.

Workflow for Crystal Structure Determination by X-ray Diffraction

This diagram outlines the major steps involved in determining the crystal structure of a compound like this compound using X-ray diffraction.

Caption: Experimental workflow for single-crystal X-ray diffraction.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Tripotassium Phosphate (K₃PO₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous tripotassium phosphate (K₃PO₄), a water-soluble salt with the chemical formula K₃PO₄, is a compound of significant interest across various scientific disciplines, including pharmaceutical development.[1] Its basic nature, high solubility, and role as a reagent make it a versatile tool in both laboratory and industrial settings. This technical guide provides a comprehensive overview of the core physical and chemical properties of anhydrous K₃PO₄, complete with detailed experimental protocols and logical process visualizations to support researchers and drug development professionals.

Physical Properties

Anhydrous this compound is a white, odorless, and hygroscopic crystalline powder or granule.[2][3][4] Its deliquescent nature requires storage in a dry, tightly sealed environment to prevent moisture absorption.[3][5]

Table 1: Quantitative Physical Properties of Anhydrous K₃PO₄

| Property | Value | Units | Conditions |

| Molar Mass | 212.27 | g/mol | |

| Appearance | White crystalline powder/granules | - | |

| Density | 2.564 | g/cm³ | 17 °C[1] |

| Melting Point | 1340 - 1380 | °C | [1][2][6][7] |

| Solubility in Water | 90 | g/100 mL | 20 °C[1] |

| Solubility in Ethanol | Insoluble | - | [1][6] |

Chemical Properties

Anhydrous K₃PO₄ is a stable compound under normal conditions.[5] It is incompatible with strong oxidizing agents and moisture.[5] Thermal decomposition can lead to the release of irritating gases and vapors.[8][9]

Table 2: Chemical Identifiers and Properties of Anhydrous K₃PO₄

| Property | Value |

| IUPAC Name | Potassium phosphate |

| CAS Number | 7778-53-2 |

| Chemical Formula | K₃PO₄ |

| pH of 1% Aqueous Solution | 11.5 - 11.8[1][2] |

| Crystal Structure | Primitive orthorhombic[1] |

| Space Group | Pnma, No. 62[1] |

| Lattice Constants | a = 1.123772 nm, b = 0.810461 nm, c = 0.592271 nm[1] |

Basicity

This compound is a basic salt. A 1% aqueous solution of K₃PO₄ exhibits a pH of approximately 11.8.[1] This is due to the hydrolysis of the phosphate ion (PO₄³⁻) in water, which produces hydroxide ions (OH⁻).

Reactivity

Anhydrous K₃PO₄ is stable but reacts with strong oxidizing agents.[5] It is also highly hygroscopic and will readily absorb moisture from the air.[3]

Experimental Protocols

The following sections detail the methodologies for determining key physical and chemical properties of anhydrous K₃PO₄.

Determination of Melting Point

The melting point of anhydrous K₃PO₄ can be determined using the capillary method with a modern melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the anhydrous K₃PO₄ sample is completely dry and in a fine powdered form.

-

Capillary Tube Loading: Introduce the powdered sample into a capillary tube, ensuring a packing height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Rapidly heat the sample to a temperature approximately 20°C below the expected melting point (around 1340-1380°C).

-

Observation: Decrease the heating rate to 1-2°C per minute and observe the sample through the magnified eyepiece.

-

Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

Determination of Solubility in Water

The solubility of anhydrous K₃PO₄ can be determined by creating a saturated solution at a specific temperature and then quantifying the amount of dissolved solute.

Methodology:

-

Solution Preparation: Add an excess amount of anhydrous K₃PO₄ to a known volume of deionized water in a beaker at a constant temperature (e.g., 20°C).

-

Equilibration: Stir the solution for an extended period to ensure equilibrium is reached and the solution is saturated.

-

Sample Extraction: Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.

-

Solvent Evaporation: Evaporate the water from the extracted sample using an oven set to a temperature below the decomposition point of K₃PO₄.

-

Mass Measurement: Measure the mass of the remaining dry K₃PO₄.

-

Calculation: Calculate the solubility in grams of K₃PO₄ per 100 mL of water.

Measurement of pH

The pH of an aqueous solution of anhydrous K₃PO₄ can be measured using a calibrated pH meter.

Methodology:

-

Solution Preparation: Prepare a 1% (w/v) solution of anhydrous K₃PO₄ in deionized water.

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 7, 10, and 12).

-

Measurement: Immerse the calibrated pH electrode into the K₃PO₄ solution and record the stable pH reading.

Production and Applications

Anhydrous this compound is typically produced through the neutralization reaction of phosphoric acid with potassium hydroxide.[1]

In the pharmaceutical industry, K₃PO₄ is utilized in various applications, including as a buffering agent in formulations to maintain pH stability and as a component in some intravenous solutions to ensure proper electrolyte balance.[10] Its high buffering capacity is also valuable in biochemical and molecular biology research.[11] Furthermore, it serves as a reagent in organic synthesis.[12][13]

Safety and Handling

Anhydrous K₃PO₄ is an irritant and can cause serious eye damage.[1][14] It is crucial to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[8] Avoid the formation of dust and inhalation.[8] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[15]

Conclusion

Anhydrous this compound possesses a unique set of physical and chemical properties that make it a valuable compound for researchers, scientists, and drug development professionals. Its high solubility, strong basicity in aqueous solutions, and specific reactivity profile are key characteristics that should be well understood for its effective and safe application in scientific research and pharmaceutical development. The experimental protocols and logical workflows provided in this guide offer a practical framework for the characterization and utilization of this important inorganic salt.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. camachem.com [camachem.com]

- 4. kolodcn.com [kolodcn.com]

- 5. Potassium phosphate tribasic | 7778-53-2 [chemicalbook.com]

- 6. store.p212121.com [store.p212121.com]

- 7. aartiphosphates.com [aartiphosphates.com]

- 8. fishersci.com [fishersci.com]

- 9. neutronco.com [neutronco.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Potassium Phosphate Tribasic: Diverse Applications, Preparation Method and Side Effects_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. carlroth.com [carlroth.com]

- 15. chembk.com [chembk.com]

A Technical Guide to the Synthesis and Production of High-Purity Tripotassium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, production, and purification of high-purity tripotassium phosphate (K₃PO₄). This document details established methodologies, presents critical data in a comparative format, and offers detailed experimental protocols for laboratory and industrial applications.

Introduction

This compound, a potassium salt of phosphoric acid, is a versatile inorganic compound with significant applications across the pharmaceutical, food, and chemical industries.[1] In pharmaceutical and drug development, its high purity is paramount, where it serves as a buffering agent, a reagent in organic synthesis, and a component in various formulations.[2][3] This guide focuses on the primary synthesis routes and purification strategies to achieve the high-purity grades required for these demanding applications.

Synthesis Methodologies

The industrial production of this compound primarily relies on two key methods: the direct neutralization of phosphoric acid and the urea phosphate route. The choice of method often depends on the desired purity, cost considerations, and available raw materials.

Neutralization of Phosphoric Acid

The most common method for synthesizing this compound is the direct neutralization of phosphoric acid with a potassium base, typically potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[4] The reaction is a straightforward acid-base neutralization, yielding this compound and water.

Chemical Equations:

H₃PO₄ + 3KOH → K₃PO₄ + 3H₂O[4]

2H₃PO₄ + 3K₂CO₃ → 2K₃PO₄ + 3H₂O + 3CO₂

The use of potassium hydroxide is often preferred for achieving higher purity as it does not introduce carbonate ions, which can be an impurity. The reaction is highly exothermic and requires careful temperature control.

Urea Phosphate Route

An alternative synthesis method involves the reaction of urea phosphate with potassium hydroxide.[3] This method is often cited for its potential for a simpler process and lower energy consumption.[3]

Process Description:

This process typically involves the reaction of a urea phosphate solution with a potassium hydroxide solution under controlled temperature and stirring.[3] The resulting this compound can then be crystallized from the solution.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method depends on various factors, including the desired purity of the final product, production scale, and economic considerations. The following table summarizes the key quantitative parameters of the two primary synthesis methods.

| Parameter | Neutralization Method (H₃PO₄ + KOH) | Urea Phosphate Method |

| Purity of Raw Materials | High-purity phosphoric acid and potassium hydroxide are required for high-purity product. | Industrial grade urea phosphate and potassium hydroxide can be used, with purification steps. |

| Reaction Temperature | 85-100 °C (initial reaction can be highly exothermic) | 40-80 °C |

| Reaction Time | Not explicitly detailed in sources, but typically rapid. | 30-60 minutes |

| Molar Ratio (Reactant:Base) | 1 : 3 (H₃PO₄ : KOH) | 1 : 2.95-3.05 (Urea Phosphate : KOH) |

| Typical Yield | High, but specific quantitative data is not readily available in the provided search results. | Not explicitly detailed in sources, but implied to be efficient. |

| Byproducts | Water | Urea solution |

Purification of this compound

Achieving high purity is critical for pharmaceutical and research applications. Recrystallization is the most common and effective method for purifying crude this compound.

Recrystallization

Recrystallization is a purification technique based on the differences in solubility of the compound and its impurities in a given solvent at different temperatures. For this compound, which is highly soluble in water, water is the solvent of choice for recrystallization.[4]

The process involves dissolving the impure this compound in a minimum amount of hot water to form a saturated solution. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The rate of cooling can influence the size and purity of the resulting crystals, with slower cooling generally favoring the growth of larger and purer crystals.[5]

Experimental Protocols

Synthesis of this compound via Neutralization

Objective: To synthesize this compound by neutralizing phosphoric acid with potassium hydroxide.

Materials:

-

85% Phosphoric acid (H₃PO₄)

-

Potassium hydroxide (KOH) pellets (≥99% purity)

-

Deionized water

Procedure:

-

Prepare a potassium hydroxide solution by carefully dissolving a stoichiometric amount of KOH pellets in deionized water in a beaker, while cooling the beaker in an ice bath to manage the exothermic dissolution.

-

Slowly add the phosphoric acid to the potassium hydroxide solution with continuous stirring. The addition should be done in a controlled manner to manage the heat generated during the neutralization reaction.

-

Monitor the pH of the solution. Continue adding phosphoric acid until the pH of the solution reaches approximately 11.5 - 12.5.[6]

-

The resulting solution is a concentrated solution of this compound.

Synthesis of this compound via Urea Phosphate

Objective: To synthesize this compound using urea phosphate and potassium hydroxide.[3]

Materials:

-

Urea phosphate

-

Potassium hydroxide (KOH)

-

Deionized water

Procedure:

-

Prepare a potassium hydroxide solution by dissolving KOH in deionized water in a 1:1 mass ratio. Heat the solution to 38°C with stirring until the KOH is completely dissolved.[3]

-

In a separate reaction vessel, add the potassium hydroxide solution.

-

Add solid urea phosphate to the potassium hydroxide solution with a molar ratio of urea phosphate to KOH between 1:2.95 and 1:3.05.[3]

-

Maintain the reaction temperature between 40-80°C and stir the mixture at a constant speed (e.g., 30 r/min) for 30-60 minutes.[3]

-

The resulting slurry contains the this compound product.

Purification by Recrystallization

Objective: To purify crude this compound by recrystallization from water.

Materials:

-

Crude this compound

-

Deionized water

Procedure:

-

In a beaker, add the crude this compound to a minimal amount of deionized water.

-

Heat the solution gently with continuous stirring until all the this compound has dissolved.

-

Once fully dissolved, cover the beaker and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process should be gradual and undisturbed.

-

After the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any remaining impurities.

-

Dry the purified crystals in a desiccator or a drying oven at a low temperature (e.g., 60-80°C) to a constant weight.[7]

Quality Control and Purity Analysis

Ensuring the high purity of this compound is crucial. A combination of analytical techniques is employed to determine the assay and quantify impurities.

Titrimetric Assay

A common method for determining the purity of this compound is through acid-base titration.[6]

Procedure:

-

Accurately weigh a sample of anhydrous this compound (approximately 8 g).[6]

-

Dissolve the sample in 40 mL of deionized water in a 400-mL beaker.[6]

-

Add 100 mL of 1 N hydrochloric acid.[6]

-

Pass a stream of carbon dioxide-free air through the solution for 30 minutes to expel any dissolved CO₂.[6]

-

Titrate the solution with 1 N sodium hydroxide to the first inflection point, which occurs at approximately pH 4.[6]

-

Continue the titration with 1 N sodium hydroxide to the second inflection point at about pH 8.8.[6]

-

The volume of titrant consumed is used to calculate the percentage of K₃PO₄ in the sample.

Analysis of Impurities

Common impurities in this compound include heavy metals (such as arsenic and lead), chloride, and sulfate. Food grade and pharmaceutical grade this compound have stringent limits for these impurities.[8][9]

| Impurity | Typical Limit (Food Grade) | Analytical Method |

| Arsenic (As) | ≤ 3 mg/kg | Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) |

| Lead (Pb) | ≤ 4 mg/kg | Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) |

| Chloride (Cl⁻) | Varies by specification | Ion Chromatography[10] |

| Sulfate (SO₄²⁻) | Varies by specification | Ion Chromatography[10] |

| Water Insoluble Substances | ≤ 0.2% | Gravimetric analysis |

Detailed protocols for these analytical methods can be found in relevant pharmacopeias and food chemical codexes.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of high-purity this compound.

Caption: General workflow for this compound synthesis and purification.

Quality Control Logic

The following diagram outlines the logical flow of quality control analysis for high-purity this compound.

Caption: Logical flow for quality control of this compound.

References

- 1. hplus.co.uk [hplus.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Production method for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. fao.org [fao.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. This compound or Potassium Phosphate Tribasic Manufacturers [mubychem.com]

- 10. Coupled ion chromatography for the determination of chloride, phosphate and sulphate in concentrated nitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tripotassium Phosphate (CAS Number 7778-53-2) for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripotassium phosphate (K₃PO₄), also known as potassium phosphate tribasic, is an inorganic salt with the CAS number 7778-53-2.[1] It is a white, deliquescent, crystalline powder that is highly soluble in water, forming a strongly alkaline solution.[1][2] In the pharmaceutical industry, this compound is a versatile excipient primarily utilized for its buffering and pH-regulating properties in both oral and parenteral drug formulations.[3][4] Its high purity and predictable behavior make it a valuable component in sensitive biopharmaceutical and small molecule drug products.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, pharmaceutical applications, safety, and analytical methodologies.

Chemical and Physical Properties

This compound is a water-soluble salt with the chemical formula K₃PO₄.[1] It can exist in anhydrous and various hydrated forms.[2] A 1% aqueous solution of this compound has a pH of approximately 11.8, indicating its strong basicity.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 7778-53-2 | [1] |

| Molecular Formula | K₃PO₄ | [1] |

| Molar Mass | 212.27 g/mol | [1] |

| Appearance | White, deliquescent, crystalline powder | [1][2] |

| Density | 2.564 g/cm³ (at 17 °C) | [1] |

| Melting Point | 1,380 °C | [1] |

| Solubility in Water | 90 g/100 mL (at 20 °C) | [1] |

| Solubility in Ethanol | Insoluble | [1] |

| pH of 1% solution | 11.8 | [1] |

Synthesis and Manufacturing

The industrial production of this compound is typically achieved through the neutralization reaction of phosphoric acid (H₃PO₄) with a stoichiometric amount of potassium hydroxide (KOH).[1]

Reaction: H₃PO₄ + 3KOH → K₃PO₄ + 3H₂O

The process involves careful control of the reaction conditions to ensure the desired purity and physical form of the final product.

References

An In-depth Technical Guide to the Molecular Geometry and Crystal Structure of Tripotassium Phosphate (K₃PO₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripotassium phosphate (K₃PO₄), a potassium salt of phosphoric acid, is a compound of significant interest across various scientific disciplines, including materials science, chemistry, and pharmaceuticals. Its utility as a catalyst, in buffer solutions, and as a food additive underscores the importance of a thorough understanding of its fundamental structural characteristics. This technical guide provides a comprehensive overview of the molecular geometry of the phosphate anion and the detailed crystal structure of anhydrous this compound. The information presented herein is based on crystallographic data obtained from neutron diffraction studies, offering a precise model of its atomic arrangement. This guide is intended to serve as a key reference for researchers, scientists, and professionals in drug development who require a deep understanding of the structural properties of K₃PO₄ for their applications.

Molecular Geometry of the Phosphate Anion (PO₄³⁻)

This compound is an ionic compound and does not form discrete K₃PO₄ molecules in the solid state. Instead, it consists of potassium cations (K⁺) and phosphate anions (PO₄³⁻) held together by electrostatic forces in a crystalline lattice. The "molecular geometry" in this context refers to the geometry of the polyatomic phosphate anion.

The phosphate anion, PO₄³⁻, exhibits a tetrahedral geometry .[1] The central phosphorus atom is covalently bonded to four oxygen atoms. Due to resonance, the four P-O bonds are equivalent in length and strength, and the negative charges are delocalized over the four oxygen atoms. In an ideal tetrahedral geometry, the O-P-O bond angles are all 109.5°. In the crystal structure of K₃PO₄, slight deviations from this ideal angle are observed due to the influence of the surrounding potassium ions in the crystal lattice.

Crystal Structure of Anhydrous this compound

The low-temperature form of anhydrous this compound crystallizes in the orthorhombic crystal system.[2][3][4][5][6] The crystal structure is characterized by isolated phosphate tetrahedra, with potassium ions situated in the interstitial spaces.[2][3][4][5][6]

Crystallographic Data

The crystallographic data for the orthorhombic phase of K₃PO₄, as determined by neutron powder diffraction, are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma (No. 62) |

| Lattice Parameters | a = 11.2377 Å |

| b = 8.1046 Å | |

| c = 5.9227 Å | |

| Unit Cell Volume | 539.8 ų |

| Formula Units (Z) | 4 |

Atomic Coordinates

The asymmetric unit of the K₃PO₄ crystal structure contains two distinct potassium sites (K1 and K2), one phosphorus site (P), and three distinct oxygen sites (O1, O2, and O3). The fractional atomic coordinates are provided in the following table.

| Atom | Wyckoff Position | x | y | z |

| K1 | 4c | 0.5285 | 0.2500 | 0.9829 |

| K2 | 8d | 0.6585 | 0.0019 | 0.2797 |

| P | 4c | 0.8491 | 0.2500 | 0.5401 |

| O1 | 4c | 0.8679 | 0.2500 | 0.2647 |

| O2 | 4c | 0.9592 | 0.2500 | 0.7003 |

| O3 | 8d | 0.7850 | 0.0894 | 0.6015 |

Coordination Environment

The potassium ions occupy two different crystallographic sites, leading to distinct coordination environments.

-

K1 Site: The K1 ion is located on a mirror plane and is coordinated by eight oxygen atoms, forming a distorted bicapped trigonal prism.

-

K2 Site: The K2 ion is in a more general position and is octahedrally coordinated by six oxygen atoms.

The crystal structure can be visualized as being composed of layers and blocks.[2] The blocks are formed by the octahedrally coordinated K2 ions and the phosphate tetrahedra, with the eight-coordinate K1 ions located in layers between these blocks.[2]

Bond Lengths and Angles

The interatomic distances and angles provide a quantitative description of the geometry of the phosphate tetrahedron and the coordination of the potassium ions.

Table of Bond Lengths

| Bond | Length (Å) |

| P - O1 | 1.54 |

| P - O2 | 1.54 |

| P - O3 | 1.54 (x2) |

| K1 - O1 | 2.68, 3.19 |

| K1 - O2 | 2.80, 3.25 |

| K1 - O3 | 2.82 (x2), 3.00 (x2) |

| K2 - O1 | 2.70, 2.81 |

| K2 - O2 | 2.67, 2.78 |

| K2 - O3 | 2.72, 2.91 |

Table of Bond Angles

| Angle | **Value (°) ** |

| O1 - P - O2 | 110.3 |

| O1 - P - O3 | 109.8 (x2) |

| O2 - P - O3 | 108.8 (x2) |

| O3 - P - O3 | 109.3 |

Experimental Protocols

The determination of the crystal structure of anhydrous K₃PO₄ was primarily achieved through neutron powder diffraction, with the data analyzed using the Rietveld refinement method.

Sample Preparation

Anhydrous this compound powder for analysis is typically prepared by the dehydration of hydrated forms of K₃PO₄. This is achieved by heating the hydrated salt in a furnace at a temperature sufficient to remove all water molecules, followed by cooling in a desiccator to prevent rehydration. The sample is then finely ground to a homogenous powder to ensure random orientation of the crystallites, which is crucial for powder diffraction experiments.

Neutron Powder Diffraction Data Collection

Neutron powder diffraction is a powerful technique for determining the crystal structure of materials, particularly for locating light atoms like oxygen with high precision.

-

Neutron Source: The experiment requires a source of thermal neutrons, which are typically generated in a nuclear reactor or a spallation source.

-

Instrumentation: A high-resolution neutron powder diffractometer is used. The powdered sample is contained in a suitable holder (e.g., a vanadium can, which has a low neutron scattering cross-section) and placed in the path of the neutron beam.

-

Data Acquisition: The sample is irradiated with a monochromatic neutron beam of a known wavelength. The diffracted neutrons are detected by an array of detectors positioned at various angles (2θ) relative to the incident beam. The intensity of the diffracted neutrons is recorded as a function of the scattering angle. Data is typically collected over a wide angular range to obtain a sufficient number of Bragg reflections for a detailed structural analysis.

Structure Refinement

The Rietveld method is a full-pattern profile refinement technique used to analyze the powder diffraction data.

-

Initial Model: The refinement process starts with an initial structural model, which includes the space group, approximate lattice parameters, and the types and approximate positions of the atoms in the unit cell.

-

Refinement Software: Specialized software (e.g., GSAS, FullProf) is used to perform the refinement. The software calculates a theoretical diffraction pattern based on the structural model and the instrumental parameters.

-

Least-Squares Minimization: The calculated pattern is compared to the experimental data, and the structural and instrumental parameters are adjusted through a least-squares minimization process to achieve the best possible fit between the two patterns. The parameters refined include lattice parameters, atomic coordinates, isotropic or anisotropic displacement parameters (thermal vibrations), and profile shape parameters.

-

Convergence and Validation: The refinement is considered complete when the parameters converge and the difference between the observed and calculated patterns is minimized. The quality of the fit is assessed using various agreement indices (e.g., Rwp, Rp, χ²).

Visualization of the Crystal Structure

The following diagram illustrates the connectivity within the asymmetric unit of the K₃PO₄ crystal structure, highlighting the coordination of the phosphorus and potassium atoms.

Caption: A diagram showing the connectivity of the atoms in the asymmetric unit of K₃PO₄.

References

Thermodynamic Properties of Tripotassium Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of tripotassium phosphate (K₃PO₄). The information is intended to support research, development, and application activities where this inorganic salt's behavior under varying thermal conditions is critical. Data is presented in structured tables for clarity and comparative analysis. Furthermore, detailed experimental protocols, based on established methodologies for inorganic salts, are provided to guide laboratory investigations.

Core Thermodynamic Data

The thermodynamic properties of anhydrous this compound are fundamental to understanding its stability, reactivity, and solubility. These values are essential for modeling its behavior in various systems, including its potential use in drug formulations as a buffering agent or excipient.

| Property | Value | Units | Notes |

| Standard Molar Enthalpy of Formation (ΔfH⁰) | -1988 to -2005 | kJ/mol | For the solid state at 298.15 K.[1][2] |

| Standard Molar Entropy (S⁰) | 212 | J/(mol·K) | For the solid state at 298.15 K.[2] |

| Gibbs Free Energy of Formation (ΔGf°) | -1875 | kJ/mol | For the anhydrous compound.[1] |

| Molar Heat Capacity at Constant Pressure (Cp) | 165 | J/(mol·K) | At 298.15 K for the solid state.[2] |

| Specific Heat Capacity | 1.21 | J/(g·K) | At 25 °C.[1] |

| Melting Point | 1340 - 1380 | °C | For the anhydrous form.[1][2][3] |

| Density | 2.564 | g/cm³ | At 17 °C.[1][2][3] |

Solubility in Water

The solubility of this compound is a critical parameter, particularly in aqueous systems relevant to pharmaceutical and biotechnological applications. Its high solubility and the basic nature of its solutions are key characteristics. A 1% aqueous solution of this compound has a pH of approximately 11.5 to 11.8.[4][5]

| Temperature (°C) | Solubility ( g/100 mL of water) |

| 0 | 79.4[2] |

| 10 | 88.1[2] |

| 20 | 90 - 98.5[1][2][3] |

| 25 | 105.9[2] |

| 30 | 113.1[2] |

| 40 | 135.3[2] |

| 60 | 178.5[2] |

Experimental Protocols

Determination of Enthalpy of Solution by Calorimetry

This protocol outlines the use of a simple solution calorimeter to determine the enthalpy of solution.

Objective: To measure the heat absorbed or released when this compound dissolves in water.

Materials:

-

Coffee-cup calorimeter (two nested polystyrene cups with a lid)

-

Thermometer or digital temperature probe (accurate to ±0.1 °C)

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Deionized water

-

Anhydrous this compound

Procedure:

-

Assemble the coffee-cup calorimeter.

-

Accurately measure 100.0 mL of deionized water and transfer it to the calorimeter.

-

Place the lid on the calorimeter and insert the thermometer or temperature probe.

-

Begin stirring the water and record the temperature at regular intervals (e.g., every 30 seconds) until a stable baseline temperature is established.

-

Accurately weigh a sample of anhydrous this compound (e.g., 5.00 g).

-

Add the this compound to the water in the calorimeter, replace the lid, and continue stirring.

-

Record the temperature at regular intervals until a new stable temperature is reached or the temperature begins to return to the baseline.

-

Plot temperature versus time to determine the change in temperature (ΔT).

-

Calculate the heat absorbed by the solution (q_soln) using the formula: q_soln = m_soln * c_soln * ΔT where m_soln is the total mass of the solution and c_soln is the specific heat capacity of the solution (can be approximated as that of water, 4.184 J/g·°C).

-

The enthalpy of solution (ΔH_soln) per mole of salt is then calculated, assuming the heat absorbed by the calorimeter is negligible.

Measurement of Heat Capacity by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the heat capacity of materials.

Objective: To measure the heat capacity of solid this compound as a function of temperature.

Materials:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans and lids

-

Anhydrous this compound powder

-

Reference material with a known heat capacity (e.g., sapphire)

Procedure:

-

Calibrate the DSC instrument according to the manufacturer's instructions.

-

Accurately weigh a small sample of anhydrous this compound (typically 5-10 mg) into a DSC pan and hermetically seal it.

-

Prepare an empty, sealed pan as a reference.

-

Place the sample pan and the reference pan into the DSC cell.

-

Run a temperature program that includes a baseline segment, a heating segment at a constant rate (e.g., 10 °C/min) over the desired temperature range, and a final isothermal segment.

-

Perform a run with the reference material (e.g., sapphire) under the same conditions.

-

Perform a run with an empty pan (baseline).

-

The heat capacity of the sample is calculated from the difference in heat flow between the sample, the reference, and the baseline runs.

Determination of Solubility by the Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound.

Objective: To determine the solubility of this compound in water at a specific temperature.

Materials:

-

Constant temperature water bath or incubator

-

Screw-capped vials or flasks

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical method for quantifying phosphate concentration (e.g., ion chromatography, spectrophotometry)

-

Deionized water

-

Anhydrous this compound

Procedure:

-

Add an excess amount of anhydrous this compound to a series of vials.

-

Add a known volume of deionized water to each vial.

-

Securely cap the vials and place them in a constant temperature bath set to the desired temperature.

-

Agitate the vials (e.g., using a shaker) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time for the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. It is crucial to filter the sample immediately using a filter pre-equilibrated at the experimental temperature.

-

Accurately dilute the filtered sample to a concentration within the analytical range of the chosen quantification method.

-

Determine the concentration of phosphate in the diluted sample.

-

Calculate the original concentration in the saturated solution to determine the solubility at that temperature.

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical workflow from experimental determination to the application of thermodynamic data for this compound.

References

A Comprehensive Technical Guide to the Safe Handling of Tripotassium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a consolidated overview of the essential safety and handling precautions for tripotassium phosphate (CAS No. 7778-53-2), synthesized from various Safety Data Sheets (SDS). It is intended to equip laboratory and research personnel with the critical information necessary to handle this compound safely.

Hazard Identification and Classification

This compound is typically classified under the Globally Harmonized System (GHS) with the following hazards:

-

Serious Eye Damage/Eye Irritation: Category 1 or 2A.[1][2][3][4][5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, primarily causing respiratory tract irritation.[3][4][5][6][7]

GHS Pictograms:

Primary Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H318/H319: Causes serious eye damage/irritation.[1][2][3][4][5][6][8]

Exposure Controls and Personal Protective Equipment (PPE)

While most Safety Data Sheets indicate that there are no established occupational exposure limit values for this compound, it is crucial to minimize exposure through engineering controls and appropriate personal protective equipment.[9]

Engineering Controls

-

Ventilation: Use only in well-ventilated areas. A system of local and/or general exhaust is recommended to keep airborne concentrations as low as possible.[1]

-

Eyewash Stations and Safety Showers: Facilities where this compound is stored or used should be equipped with an eyewash station and a safety shower.[1]

Personal Protective Equipment (PPE)

The selection of PPE is contingent on the potential for exposure. The following workflow provides guidance on selecting appropriate protective gear.

Safe Handling and Storage Practices

Adherence to proper handling and storage protocols is essential to maintain the stability of this compound and ensure a safe working environment.

Handling

-

Avoid contact with skin, eyes, and clothing.[10]

-

Do not breathe dust, fumes, or vapors.[6]

-

Minimize dust generation.

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

-

Keep containers tightly closed when not in use.[11]

Storage

-

Store in a cool, dry, and well-ventilated area.[11]

-

Keep containers tightly closed to prevent moisture absorption, as the material is hygroscopic.[11]

-

Store away from incompatible materials such as strong oxidizing agents and acids.

-

Store in the original container.[9]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical. The following decision tree outlines the recommended procedures.

Accidental Release and Fire-Fighting Measures

Accidental Release

In the case of a spill, prompt and safe cleanup is necessary to prevent further exposure and environmental contamination.

Fire-Fighting Measures

-

Extinguishing Media: this compound is not considered a fire hazard. Use extinguishing media appropriate for the surrounding fire. This can include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][12]

-

Special Hazards: When heated to decomposition, it may produce toxic or irritating fumes, including oxides of phosphorus and potassium oxides.[2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[13]

Quantitative Data Summary

The reviewed Safety Data Sheets do not establish specific quantitative occupational exposure limits for this compound. The primary approach to safety is through the qualitative guidelines for handling and the use of appropriate protective equipment.

| Precautionary Statements (P-phrases) | Description |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6][12] |

| P264 | Wash skin thoroughly after handling.[12] |

| P271 | Use only outdoors or in a well-ventilated area.[2][12] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3][6][12] |

| Response | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2][12] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][12] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][6][12] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[3][6] |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[2] |

| Storage | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2][6] |

| P405 | Store locked up.[10][12] |

| Disposal | |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[1][6][12] |

Note on Experimental Protocols

Safety Data Sheets are summary documents designed to provide guidance on the safe handling of chemical substances. They do not contain detailed experimental protocols. Researchers and scientists must develop specific protocols for their experimental work, incorporating the safety information provided in this guide and the substance's SDS.

This guide is intended for informational purposes and should not be considered a substitute for a formal safety review and the specific Safety Data Sheet provided by the manufacturer.

References

- 1. lidochem.com [lidochem.com]

- 2. aksci.com [aksci.com]

- 3. carlroth.com [carlroth.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. carlroth.com [carlroth.com]

- 6. nexchem.co.uk [nexchem.co.uk]

- 7. beta.lakeland.edu [beta.lakeland.edu]

- 8. Potassium Phosphate, Tribasic | K3O4P | CID 62657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound, Potassium phosphate tribasic SDS [anmol.org]

- 11. CAS 7778-53-2: this compound | CymitQuimica [cymitquimica.com]

- 12. This compound, SDS MSDS Sheet [mubychem.com]

- 13. Potassium phosphate tribasic | 7778-53-2 [chemicalbook.com]

The Cornerstone of Modern Synthesis: A Technical Guide to the Historical Development of Phosphates in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

The journey of phosphorus in organic synthesis is a rich narrative of discovery and innovation, transforming a seemingly simple element into an indispensable tool for the construction of complex molecules. From the early, serendipitous discoveries of organophosphorus compounds to their central role in modern synthetic methodology and drug discovery, the impact of phosphates is undeniable. This technical guide provides an in-depth exploration of the historical milestones, key reactions, and detailed experimental protocols that have defined the role of phosphates in organic synthesis. It further delves into the critical influence of phosphorylation in biological signaling pathways, offering a comprehensive resource for researchers at the forefront of chemical and pharmaceutical sciences.

Early Discoveries and the Dawn of Organophosphorus Chemistry

The story begins in the 19th century with the initial synthesis of organophosphorus compounds. While Jean Pierre Boudet is credited with generating traces of a "'phosphoric ether'" in the early 1800s, it was Franz Anton Voegeli who synthesized the first discrete organophosphate compound, triethyl phosphate, in 1848.[1] A pivotal moment came in 1854 when Philippe de Clermont synthesized tetraethyl pyrophosphate (TEPP), the first organophosphate identified as a cholinesterase inhibitor, foreshadowing the biological significance of this class of molecules.[1] The late 19th and early 20th centuries saw foundational work by chemists like August Michaelis and Aleksandr Arbuzov, whose investigations into the reactions of phosphorus compounds laid the groundwork for some of the most important transformations in organic chemistry.[2]

Foundational Reactions: The Pillars of Phosphate Chemistry

The true power of phosphates in organic synthesis was unlocked through the development of a series of named reactions that have become pillars of modern synthetic strategy. These reactions provide reliable and versatile methods for the formation of carbon-phosphorus and carbon-oxygen bonds, enabling the construction of a wide array of functional groups.

The Michaelis-Arbuzov Reaction: Forging the C-P Bond

First reported by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is the most fundamental method for forming a carbon-phosphorus bond.[3] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide to generate a dialkyl phosphonate.

Experimental Protocol: Synthesis of Diethyl Benzylphosphonate

-

Materials:

-

Benzyl alcohol (0.50 mmol)

-

Triethyl phosphite (1.0 equiv., 0.50 mmol)

-

Tetrabutylammonium bromide (n-Bu4NBr) (1.2 equiv., 0.60 mmol)

-

-

Procedure:

-

A mixture of benzyl alcohol, triethyl phosphite, and n-Bu4NBr is sealed in a Schlenk tube under a nitrogen atmosphere.

-

The reaction mixture is heated at 125 °C for 4 hours.

-

After cooling, the reaction mixture is analyzed by GC-MS to confirm the formation of diethyl benzylphosphonate.[4]

-

Table 1: Michaelis-Arbuzov Reaction Conditions and Yields

| Alkyl Halide | Phosphite | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl bromide | Triethyl phosphite | None | 150 | 2 | 85 | [5] |

| Ethyl iodide | Trimethyl phosphite | None | 100 | 4 | 90 | [5] |

| Benzyl alcohol | Triethyl phosphite | n-Bu4NBr | 125 | 4 | >99 (GC) | [4] |

// Nodes TrialkylPhosphite [label="Trialkyl Phosphite\n(P(OR)₃)"]; AlkylHalide [label="Alkyl Halide\n(R'-X)"]; PhosphoniumSalt [label="Trialkoxyphosphonium\nHalide Intermediate"]; DialkylPhosphonate [label="Dialkyl Phosphonate\n(R'-P(O)(OR)₂)"]; AlkylHalideProduct [label="Alkyl Halide\n(R-X)"];

// Edges TrialkylPhosphite -> PhosphoniumSalt [label="SN2 Attack"]; AlkylHalide -> PhosphoniumSalt; PhosphoniumSalt -> DialkylPhosphonate [label="Dealkylation (SN2)"]; PhosphoniumSalt -> AlkylHalideProduct; }

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

The Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Olefination

Published by Leopold Horner in 1958 and further developed by William S. Wadsworth and William D. Emmons, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction.[6] It utilizes a phosphonate-stabilized carbanion to react with aldehydes or ketones, typically yielding (E)-alkenes with high stereoselectivity.[6] A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[6]

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

-

Materials:

-

Phosphonate ester

-

Anhydrous solvent (e.g., THF)

-

Base (e.g., NaH, n-BuLi)

-

Aldehyde or ketone

-

Saturated aqueous NH4Cl

-

Organic solvent for extraction (e.g., EtOAc)

-

Anhydrous drying agent (e.g., Na2SO4)

-

-

Procedure:

-

Under an inert atmosphere, dissolve the phosphonate ester in the anhydrous solvent in a dry round-bottom flask.

-

Cool the solution to the desired temperature (typically 0 °C or -78 °C).

-

Add the base portion-wise or dropwise and stir for 30-60 minutes to form the phosphonate carbanion.

-

Add a solution of the aldehyde or ketone in the anhydrous solvent dropwise.

-

Stir the reaction at the appropriate temperature until completion, monitoring by TLC.

-

Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

-

Extract the aqueous layer with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Concentrate the solution and purify the product by flash column chromatography.[7]

-

Table 2: Horner-Wadsworth-Emmons Reaction Data

| Aldehyde | Phosphonate | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |

| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 25 | 95 | >95:5 | [6] |

| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | LiBr, Et3N | THF | 25 | 88 | >98:2 | [1] |

| (E)-2-Butenal | (Diethoxyphosphoryl)acetic acid ethyl ester | LiBr, Et3N | THF | 25 | 82 | >95:5 | [1] |

// Nodes Phosphonate [label="Phosphonate"]; Base [label="Base"]; Carbanion [label="Phosphonate\nCarbanion"]; Carbonyl [label="Aldehyde/Ketone"]; Oxaphosphetane [label="Oxaphosphetane\nIntermediate"]; Alkene [label="(E)-Alkene"]; PhosphateSalt [label="Dialkylphosphate\nSalt"];

// Edges Phosphonate -> Carbanion [label="Deprotonation"]; Base -> Carbanion; Carbanion -> Oxaphosphetane [label="Nucleophilic\nAddition"]; Carbonyl -> Oxaphosphetane; Oxaphosphetane -> Alkene [label="Elimination"]; Oxaphosphetane -> PhosphateSalt; }

Caption: Simplified workflow of the HWE reaction.

The Mitsunobu Reaction: Mild Alcohol Inversion

Discovered by Oyo Mitsunobu in 1967, the Mitsunobu reaction provides a mild and versatile method for the nucleophilic substitution of primary and secondary alcohols with inversion of stereochemistry.[8] The reaction typically employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

Experimental Protocol: General Mitsunobu Reaction

-

Materials:

-

Alcohol (1 equiv.)

-

Nucleophile (e.g., carboxylic acid, 1.5 equiv.)

-

Triphenylphosphine (TPP, 1.5 equiv.)

-

Diisopropyl azodicarboxylate (DIAD, 1.5 equiv.)

-

Anhydrous THF (10 vol)

-

-

Procedure:

-

To a solution of the alcohol and nucleophile in anhydrous THF, add triphenylphosphine.

-

Cool the mixture to 0 °C.

-

Add DIAD dropwise at 0 °C.

-

Stir the reaction at room temperature for 6 to 8 hours, monitoring by TLC. The formation of a solid (triphenylphosphine oxide) is an indication of reaction progress.

-

Dilute the reaction mixture with an organic solvent (e.g., EtOAc) and filter to remove the triphenylphosphine oxide.

-

Wash the filtrate with water, aqueous NaHCO₃ solution (to remove unreacted acid), and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[9]

-

Table 3: Mitsunobu Reaction Examples

| Alcohol | Nucleophile | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| (R)-2-Octanol | Benzoic Acid | PPh₃, DEAD | THF | 0 to RT | 88 | [8] |

| Ethanol | Phthalimide | PPh₃, DIAD | THF | 0 to RT | 92 | [9] |

| 4-Pentyn-1-ol | Tetrahydrophthalimide | PPh₃, DEAD | THF | 0 to RT | 75 | [9] |

// Nodes Alcohol [label="Alcohol (R-OH)"]; Nucleophile [label="Nucleophile (Nu-H)"]; Reagents [label="PPh₃, DEAD/DIAD"]; Alkoxyphosphonium [label="Alkoxyphosphonium\nIntermediate"]; Product [label="Substituted Product\n(R-Nu)"]; Byproducts [label="Ph₃P=O +\nHydrazine derivative"];

// Edges Alcohol -> Alkoxyphosphonium; Reagents -> Alkoxyphosphonium; Nucleophile -> Product [label="SN2 Attack"]; Alkoxyphosphonium -> Product; Alkoxyphosphonium -> Byproducts; }

Caption: Key steps in the Mitsunobu reaction.

Phosphoryl Chloride: A Versatile Reagent for Phosphate Ester Synthesis

Phosphoryl chloride (POCl₃) is a highly reactive and widely used reagent for the synthesis of phosphate esters.[10] Its reactions with alcohols and phenols provide a direct route to both trialkyl/triaryl phosphates and the corresponding dichloridates, which can be further functionalized.

Experimental Protocol: Synthesis of Triphenyl Phosphate

-

Materials:

-

Phenol (3 equiv.)

-

Phosphoryl chloride (1 equiv.)

-

Lewis acid catalyst (e.g., MgCl₂)

-

-

Procedure:

-

Heat a mixture of phenol and phosphoryl chloride in the presence of a Lewis acid catalyst.

-

The reaction produces triphenyl phosphate and hydrogen chloride gas.

-

The product can be purified by distillation or recrystallization.[11]

-

The Modern Era: Phosphates in Drug Discovery and Chemical Biology

The significance of phosphates extends far beyond their utility as synthetic reagents. In the realm of biology, protein phosphorylation and dephosphorylation are fundamental mechanisms for regulating cellular processes.[12] This has made kinases and phosphatases major targets for drug discovery efforts, particularly in oncology and immunology.[12]

The ability to synthesize phosphorylated peptides and other biomolecules is crucial for studying these signaling pathways. Solid-phase peptide synthesis (SPPS) has been adapted to incorporate phosphorylated amino acids, enabling the production of well-defined phosphopeptides for biochemical and structural studies.[13][14]

Protein Phosphorylation Signaling in Drug Development

Cellular signaling pathways are complex networks of protein interactions, with phosphorylation acting as a key molecular switch.[12] Kinases add phosphate groups to proteins, often activating them, while phosphatases remove these groups, leading to deactivation.[12] Dysregulation of these pathways is a hallmark of many diseases, including cancer.[12]

// Nodes Signal [label="External Signal\n(e.g., Growth Factor)"]; Receptor [label="Receptor Tyrosine Kinase"]; Kinase1 [label="Kinase 1"]; Kinase2 [label="Kinase 2"]; TargetProtein [label="Target Protein"]; Response [label="Cellular Response\n(e.g., Proliferation)"]; Drug [shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Kinase Inhibitor Drug"];

// Edges Signal -> Receptor [label="Binds"]; Receptor -> Kinase1 [label="Activates (P)"]; Kinase1 -> Kinase2 [label="Activates (P)"]; Kinase2 -> TargetProtein [label="Activates (P)"]; TargetProtein -> Response; Drug -> Kinase2 [label="Inhibits", style=dashed, color="#EA4335"]; }

Caption: A generic kinase signaling cascade and the point of drug intervention.

Conclusion

The historical development of phosphates in organic synthesis is a testament to the power of fundamental research to drive innovation. From their humble beginnings as laboratory curiosities, organophosphorus compounds have evolved into indispensable tools for the creation of complex molecules, with profound implications for medicine and materials science. The foundational reactions of Michaelis-Arbuzov, Horner-Wadsworth-Emmons, and Mitsunobu continue to be workhorses in synthetic labs worldwide. As our understanding of the intricate roles of phosphorylation in biology deepens, the synthesis of novel phosphate-containing molecules will undoubtedly remain a vibrant and critical area of research, paving the way for new therapeutic interventions and a deeper understanding of the chemistry of life.

References

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. grokipedia.com [grokipedia.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 11. Phosphoryl chloride [dlab.epfl.ch]

- 12. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphorylated peptide synthesis - SB-PEPTIDE - Synthesis [sb-peptide.com]

A Technical Guide to the Spectral Analysis of Tripotassium Phosphate (K₃PO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the vibrational spectra of tripotassium phosphate (K₃PO₄) using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This document outlines the fundamental principles of the vibrational modes of the phosphate ion, presents a summary of spectral data, details experimental protocols for analysis, and provides visual workflows for these spectroscopic techniques.

Introduction to the Vibrational Modes of the Phosphate Ion

This compound is an inorganic compound consisting of potassium cations (K⁺) and phosphate anions (PO₄³⁻). The vibrational spectra of K₃PO₄ are dominated by the fundamental vibrational modes of the tetrahedral phosphate ion. A free phosphate ion, belonging to the Td point group, has four fundamental vibrational modes:

-

ν₁ (A₁): Symmetric P-O Stretch: This mode involves the symmetric stretching of all four P-O bonds. It is typically observed as a strong, sharp peak in the Raman spectrum and is infrared inactive for a perfectly tetrahedral ion.

-

ν₂ (E): Symmetric O-P-O Bend: This mode corresponds to the symmetric bending of the O-P-O angles. It is a doubly degenerate vibration.

-

ν₃ (T₂): Asymmetric P-O Stretch: This mode involves the asymmetric stretching of the P-O bonds and is triply degenerate. It usually appears as a strong, broad band in the infrared spectrum.

-

ν₄ (T₂): Asymmetric O-P-O Bend: This mode corresponds to the asymmetric bending of the O-P-O angles and is also triply degenerate.

In the solid state, the site symmetry of the phosphate ion in the crystal lattice is often lower than Td. This can lead to the lifting of degeneracies, causing the splitting of the E and T₂ modes, and the activation of modes that were previously inactive in either the IR or Raman spectra.[1]

Spectral Data of this compound

The following tables summarize the characteristic FTIR and Raman vibrational frequencies for the phosphate group, with specific data for this compound where available.

FTIR Spectral Data

| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Reference |

| ν₁ (P-O Symmetric Stretch) | ~938 - 970 | Weak in IR for Td symmetry, but can become active with reduced symmetry. | [2] |

| ν₃ (P-O Asymmetric Stretch) | ~1000 - 1100 | Typically a strong and broad absorption band. For complex phosphates, bands can be seen in the 900-1200 cm⁻¹ region.[3] | [4] |

| ν₄ (O-P-O Asymmetric Bend) | ~540 - 620 | Bending vibrations of the phosphate tetrahedra. | [2][5] |

Note: The NIST WebBook provides a reference IR spectrum for this compound (solid, Nujol mull), but notes potential contamination around 2900, 1450, and 1380 cm⁻¹ due to the oil.[6]

Raman Spectral Data

| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Reference |

| ν₁ (P-O Symmetric Stretch) | ~937 - 939 | Strong, characteristic peak for the phosphate ion. The peak position can shift with hydration state.[7] | [7] |

| ν₂ (O-P-O Symmetric Bend) | ~435 - 472 | Bending modes of the PO₄ group. | [5][8] |

| ν₃ (P-O Asymmetric Stretch) | ~1073 - 1075 | Weaker than ν₁ in the Raman spectrum. | [8][9] |

| ν₄ (O-P-O Asymmetric Bend) | ~570 - 590 | Out-of-plane bending modes of the PO₄ unit. | [8] |

Experimental Protocols

The following are detailed methodologies for obtaining FTIR and Raman spectra of solid this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Dry the this compound sample in an oven at 110°C for 2 hours to remove any adsorbed water, as water has strong IR absorption bands that can interfere with the spectrum.

-

Weigh approximately 1-2 mg of the dried K₃PO₄ sample.

-

Weigh approximately 100-200 mg of spectroscopic grade potassium bromide (KBr). KBr is transparent to infrared radiation in the mid-IR region.

-

Grind the K₃PO₄ and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer the powdered mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet. A transparent pellet indicates good mixing and particle size reduction.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Collect the sample spectrum. Typical parameters include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 (to improve signal-to-noise ratio)

-

-

-

Data Processing:

-